(Z)-ONO 1301, also known as ONO-1301, is a complex organic compound with the molecular formula and a molecular weight of 428.48 g/mol. This compound is classified as a synthetic agonist of prostaglandin I2, which plays a significant role in various biological processes, including vasodilation and inhibition of platelet aggregation. The compound has garnered interest in both chemistry and biomedical research due to its potential therapeutic applications, particularly in the treatment of fibrosis and inflammation-related conditions .
The synthesis of (Z)-ONO 1301 involves several intricate steps, beginning with the preparation of individual functional groups followed by their sequential coupling. The process typically requires specific catalysts and solvents to achieve high purity and yield. Common methods for synthesizing this compound include:
The molecular structure of (Z)-ONO 1301 can be represented using the following structural formulas:
C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4
C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4
These representations highlight the compound's complex arrangement of carbon, nitrogen, and oxygen atoms, reflecting its unique reactivity and potential interactions with biological systems.
(Z)-ONO 1301 is capable of undergoing several chemical reactions, which include:
The mechanism of action for (Z)-ONO 1301 primarily involves its interaction with specific molecular targets within biological pathways. It binds to certain receptors or enzymes, modulating their activity. This modulation can lead to various biological effects such as:
The physical and chemical properties of (Z)-ONO 1301 are critical for understanding its behavior in different environments:
(Z)-ONO 1301 has several promising applications across different scientific fields:
(Z)-ONO 1301 and its (E)-isomer are geometric isomers distinguished by the configuration around a critical C=C double bond within their molecular scaffold. Both isomers share the identical molecular formula (C₂₆H₂₄N₂O₄; MW = 428.49 g/mol) and core benzofuranone-prostacyclin mimetic structure. However, spatial orientation differences confer distinct physicochemical properties:
Table 1: Structural and Physicochemical Properties of ONO 1301 Isomers
Property | (Z)-ONO 1301 | (E)-ONO 1301 |
---|---|---|
Configuration | cis double bond | trans double bond |
Dipole Moment (Debye) | 5.2 | 3.8 |
LogP (Predicted) | 3.1 ± 0.2 | 3.5 ± 0.3 |
Intramolecular H-bond | Stable 6-membered ring | Absent |
Solubility (µg/mL, PBS) | 42.3 ± 3.5 | 18.9 ± 2.1 |
The (Z)-configuration is essential for ONO 1301’s dual biological activity as a prostacyclin agonist and thromboxane synthase inhibitor. Key structure-activity relationships include:
Table 2: Biological Activity Profile of (Z)-ONO 1301
Biological Action | Target/Pathway | Potency (IC₅₀/EC₅₀) | Functional Outcome |
---|---|---|---|
IP Receptor Agonism | Prostacyclin receptor | 0.8 nM (Ki) | ↑ cAMP, vasodilation, antiplatelet |
Thromboxane Synthase Inhibition | TXA₂ synthase | 460 nM | ↓ Thrombosis, ↑ PGI₂/PGE₂ |
HGF Upregulation | Paracrine signaling | 0.05 µM (EC₅₀) | Tissue repair, anti-fibrosis |
VEGF Induction | Angiogenesis | 0.1 µM (EC₅₀) | Neovascularization, graft survival [3] |
Stereoselective synthesis and isolation of (Z)-ONO 1301 require precision to avoid contamination by the inactive (E)-isomer. Key methodologies include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7